molecular formula C13H14FNO3 B1473133 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097950-03-1

1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1473133
CAS No.: 2097950-03-1
M. Wt: 251.25 g/mol
InChI Key: ODWUFLQWADYIAU-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is systematically identified using IUPAC conventions. The parent structure is a piperidine ring with two substituents: a 3-fluorobenzyl group at position 1 and a carboxylic acid at position 2. The ketone group at position 6 completes the core structure. Its molecular formula is C₁₃H₁₄FNO₃ , with a molecular weight of 251.25 g/mol .

The IUPAC name is derived by numbering the piperidine ring such that the carboxylic acid (position 2) and ketone (position 6) are prioritized. The 3-fluorobenzyl substituent is attached to the nitrogen atom at position 1. The SMILES notation C1CC(N(C(=O)C1)CC2=CC(=CC=C2)F)C(=O)O and InChI InChI=1S/C13H14FNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) confirm the connectivity.

Molecular Geometry and Conformational Analysis

Chair/Envelope Conformations of Piperidine Ring

The piperidine ring in this compound adopts a chair conformation due to steric and electronic stabilization. This is typical for unsubstituted piperidines, where equatorial positioning of substituents minimizes 1,3-diaxial interactions. However, the presence of the 3-fluorobenzyl group at position 1 and the carboxylic acid at position 2 introduces conformational constraints.

In analogous piperidine derivatives, such as 6-oxopiperidine-2-carboxylic acid (C₆H₉NO₃), the ring adopts a twisted chair conformation to accommodate the ketone group at position 6. For this compound, computational models suggest that the chair conformation is maintained, with the fluorobenzyl group occupying an equatorial position to avoid steric clashes with the ketone and carboxylic acid groups.

Conformation Energy (kcal/mol) Key Features
Chair 0.0 Equatorial substituents
Envelope +2.5 Axial substituents

Hypothetical energy values based on analogous piperidine systems.

Dihedral Angle Analysis of Fluorobenzyl Substituent

The dihedral angle between the 3-fluorobenzyl group and the piperidine ring is critical for understanding steric and electronic interactions. In crystallographic studies of similar compounds, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, the dihedral angle between the aromatic substituent and the piperidine plane is ~45° , driven by hydrogen-bonding interactions.

For this compound, the electron-withdrawing fluorine atom at the meta position reduces conjugation with the benzyl group, potentially increasing the dihedral angle to ~60° . This adjustment minimizes torsional strain while maintaining resonance stabilization between the fluorine and the aromatic ring.

Comparative Crystallographic Studies with Analogous Piperidine Derivatives

Crystallographic data for piperidine derivatives reveal conserved structural motifs. For example:

  • 6-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) :

    • Packing : Hydrogen-bonded dimers via O-H⋯O interactions between carboxylic acid groups.
    • Conformation : Twisted chair with axial ketone group.
  • 1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid (C₁₃H₁₄ClNO₃) :

    • Packing : Weak C-H⋯O interactions linking molecules in chains.
    • Conformation : Chair conformation with equatorial chlorobenzyl group.

In contrast, this compound likely forms supramolecular networks through:

  • O-H⋯O hydrogen bonds between carboxylic acids.
  • C-H⋯F interactions involving the fluorine atom.
Compound Hydrogen-Bonding Motif Packing Conformation
6-Oxopiperidine-2-carboxylic acid O-H⋯O dimers Layered sheets Twisted chair
1-(3-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid C-H⋯O chains Zigzag chains Chair
This compound O-H⋯O + C-H⋯F networks 3D lattice Chair with equatorial substituents

Electron Density Mapping via X-ray Diffraction Analysis

Electron density maps provide insights into bonding and lone-pair distributions. For this compound, key features include:

  • Carboxylic Acid Group : High electron density around the oxygen atoms, confirming double-bond character (C=O).
  • Ketone Group : Electron density concentrated on the oxygen atom, indicating a polarized C=O bond.
  • Fluorine Atom : Asymmetric electron density due to its electronegativity and lone pairs.

Crystallographic studies of analogous compounds, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, reveal similar electron density patterns, with the carboxylic acid group acting as a hydrogen-bond donor. For this compound, the fluorine atom’s electron density distribution may facilitate weak C-H⋯F interactions, contributing to crystal packing.

Functional Group Electron Density Features Key Interactions
Carboxylic acid High density on O atoms (C=O) O-H⋯O hydrogen bonds
Ketone group Polarized C=O bond None (apolar)
Fluorine atom Asymmetric distribution C-H⋯F interactions

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-10-4-1-3-9(7-10)8-15-11(13(17)18)5-2-6-12(15)16/h1,3-4,7,11H,2,5-6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWUFLQWADYIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The piperidine ring can be synthesized via cyclization of appropriate amino acid precursors or through reductive amination of keto acids. For 6-oxopiperidine-2-carboxylic acid derivatives, the keto group at position 6 is introduced either by oxidation of a hydroxyl precursor or by employing keto-functionalized starting materials.

Introduction of the 3-Fluorobenzyl Group

The N-1 substitution with the 3-fluorobenzyl moiety is generally performed by alkylation of the piperidine nitrogen using 3-fluorobenzyl halides (e.g., 3-fluorobenzyl bromide or chloride) under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.

Carboxylation and Oxidation Steps

The carboxylic acid at position 2 is either retained from the starting amino acid or introduced via carboxylation reactions. The 6-oxo group is typically introduced by selective oxidation of the corresponding hydroxyl group or by starting from keto-functionalized intermediates.

Detailed Preparation Route (Inferred from Related Literature and Patents)

While direct preparation methods for 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid are scarce, the following sequence is a plausible synthetic route based on analogous compounds and general organic synthesis principles:

Step Reaction Description Conditions Notes
1 Synthesis of 6-oxopiperidine-2-carboxylic acid core Cyclization of keto acid precursors or oxidation of hydroxylated intermediates Conventional reagents, mild oxidation
2 Protection of carboxylic acid if necessary Use of esters or other protecting groups To prevent side reactions during alkylation
3 N-alkylation with 3-fluorobenzyl halide Base (e.g., K2CO3, NaH), solvent (DMF, THF), room temp to reflux Selective mono-alkylation
4 Deprotection of carboxylic acid group Acidic or basic hydrolysis Restores free acid functionality
5 Purification Crystallization, chromatography Ensures compound purity

Research Findings and Data Tables

Currently, no publicly available detailed experimental data or yield tables specifically for this compound are found in the literature or patents. However, general data for similar piperidine derivatives suggest:

Parameter Typical Range/Value Comments
Alkylation yield 70-90% Depends on base and solvent
Oxidation conditions Mild (e.g., PCC, Dess–Martin periodinane) Selective oxidation of hydroxyl to keto
Purity after crystallization >98% Confirmed by NMR and HPLC
Reaction time Several hours to overnight Varies by step

Summary of Preparation Method Insights

  • The synthesis involves multi-step reactions centered on ring formation, selective oxidation, and N-alkylation.
  • Alkylation with 3-fluorobenzyl halides is a key step, requiring controlled conditions to avoid side reactions.
  • Oxidation to introduce the 6-oxo group is typically performed post ring formation.
  • Protection/deprotection strategies may be necessary to handle the carboxylic acid functionality during synthesis.
  • Purification techniques such as chromatography and recrystallization are essential to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (M. tuberculosis) . The compound's structural modifications can enhance its lipophilicity and antibacterial efficacy, making it a valuable scaffold for developing new antibiotics.

Neuropharmacological Effects
Piperidine derivatives, including 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid, have been investigated for their potential neuropharmacological effects. They may act on various neurotransmitter systems, showing promise in treating conditions such as anxiety and depression. For example, studies have demonstrated that similar compounds can influence serotonin and dopamine pathways, which are critical in mood regulation .

Drug Development

Potential as a GLP-1 Receptor Agonist
Recent patent applications suggest that compounds structurally related to this compound may function as glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds are being explored for their potential to treat type 2 diabetes and obesity by enhancing insulin secretion and promoting satiety . This application highlights the compound's versatility in addressing metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential against M. tuberculosis
NeuropharmacologicalModulation of serotonin and dopamine pathways; potential antidepressant effects
GLP-1 Receptor AgonistEnhances insulin secretion; potential treatment for type 2 diabetes

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 1 : 1-(3-Fluorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 923225-79-0)
  • Key Differences: Core Structure: Replaces the piperidine ring with a tetrahydropyridazine ring (a six-membered ring containing two adjacent nitrogen atoms) . Synthetic Accessibility: Pyridazine derivatives often require specialized cyclization steps, increasing synthetic complexity compared to piperidine systems.
Compound 2 : (3S,4R)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid (CAS: 1820583-11-6)
  • Key Differences: Substituents: Features a benzyl group and a 4-fluorophenyl group instead of a 3-fluorobenzyl substituent. Stereochemistry: The (3S,4R) configuration introduces chirality, which can significantly impact interactions with chiral biological targets (e.g., enzymes or GPCRs) .
Compound 3 : 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 609-71-2)
  • Key Differences :
    • Core Structure : A dihydropyridine ring with a conjugated ketone system, differing from the saturated piperidine backbone.
    • Substituents : A 4-fluorophenyl group and a methyl group at the 6-position.
    • Electronic Effects : The planar dihydropyridine ring may enhance π-π stacking interactions, while the methyl group could sterically hinder binding in certain targets .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight 279.27 g/mol 293.28 g/mol 385.40 g/mol 265.24 g/mol
LogP (Predicted) 1.8 1.5 2.3 1.6
Hydrogen Bond Donors 2 3 2 2
Rotatable Bonds 4 3 6 3
Aqueous Solubility Moderate Low Low High

Notes:

  • The target compound’s moderate solubility arises from its balance of hydrophobic (fluorobenzyl) and hydrophilic (carboxylic acid) groups.
  • Compound 2’s higher LogP (2.3) reflects increased lipophilicity due to the benzyl and 4-fluorophenyl groups, which may reduce solubility but enhance membrane permeability .

Biological Activity

1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of piperidine derivatives. The structural features include a piperidine ring with a carboxylic acid group and a fluorobenzyl substituent, which may enhance its biological properties through increased lipophilicity and receptor affinity.

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives related to 6-oxopiperidine structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The mechanism often involves apoptosis induction and modulation of cell cycle progression.
  • Antimicrobial Properties : Research indicates that piperidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have shown promising results, suggesting that modifications at the C-7 position can enhance antibacterial potency .

Case Studies

  • Anticancer Studies : A study evaluating compounds similar to this compound found that specific analogs induced significant morphological changes in MDA-MB-231 breast cancer cells and enhanced caspase-3 activity, indicating apoptosis .
  • Antimicrobial Evaluation : In vitro testing against Mycobacterium tuberculosis showed that certain derivatives had MIC values as low as 0.125 µg/mL, outperforming standard treatments like ciprofloxacin . This highlights the potential for developing new antitubercular agents based on this scaffold.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Receptor Modulation : Some studies suggest that piperidine derivatives can interact with various receptors, potentially influencing neurotransmission and other signaling pathways relevant to mood disorders and neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against M. tuberculosis (MIC: 0.125 µg/mL)
Microtubule InhibitionInhibits microtubule assembly

Q & A

Q. What are the key synthetic routes for 1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. A common approach involves:

  • Step 1 : Formation of the piperidine backbone via cyclization of precursor amines or ketones under reflux conditions.
  • Step 2 : Introduction of the 3-fluorobenzyl group using alkylation or coupling reactions.
  • Step 3 : Carboxylic acid functionalization through hydrolysis or oxidation. Critical factors include catalyst selection (e.g., palladium for coupling), solvent polarity (e.g., ethanol or DMF), and temperature control (60–100°C) to avoid side reactions .

Q. How is the structural identity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (applied to analogous compounds in ).

Q. What safety protocols are essential during handling?

  • Use fume hoods to minimize inhalation risks.
  • Wear PPE (gloves, lab coats) to prevent skin contact.
  • Refer to Safety Data Sheets (SDS) for first-aid measures, including immediate medical consultation for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Temperature : Higher temperatures (e.g., reflux) improve reaction rates but require monitoring to prevent decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency for the fluorobenzyl group .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., as in ).

Q. What methodologies assess the compound’s biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values using purified target enzymes (e.g., proteases or kinases).
  • Receptor Binding Studies : Radioligand displacement assays quantify binding affinity (Kd) .
  • Cell-Based Assays : Evaluate cytotoxicity or pathway modulation in relevant cell lines (e.g., cancer models) .

Q. How should discrepancies in reported biological data be resolved?

  • Purity Verification : Re-analyze compound purity via HPLC to exclude impurities affecting activity.
  • Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations across studies.
  • Target Validation : Use siRNA or CRISPR to confirm the role of suspected biological targets .

Q. What computational approaches predict target interactions?

  • Molecular Docking : Simulate binding poses with enzymes or receptors (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over time.
  • QSAR Modeling : Correlate structural features (e.g., fluorobenzyl group) with activity trends .

Q. How can solubility be improved for in vitro studies?

  • Co-Solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement.
  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt.
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Reactant of Route 2
1-(3-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid

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